2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester

概要

説明

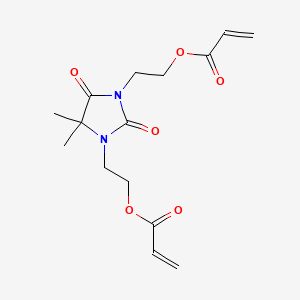

2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an imidazolidine ring and ester functional groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester typically involves the reaction of 2-propenoic acid with a suitable imidazolidine derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the required purity levels for various applications .

化学反応の分析

Types of Reactions

2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents involved .

科学的研究の応用

Polymer Chemistry

One of the primary applications of this compound is in the production of polymers. It serves as a monomer in the synthesis of polyacrylates and polymethacrylates, which are essential for:

- Adhesives : Used in various industrial applications due to their strong bonding properties.

- Coatings : Providing protective layers in paints and varnishes.

Table 1: Properties of Polyacrylates Derived from 2-Propenoic Acid Esters

| Property | Value | Application Area |

|---|---|---|

| Glass Transition Temp. | Varies (50°C - 100°C) | Coatings |

| Adhesion Strength | High | Adhesives |

| Water Absorption | Moderate | Superabsorbent Polymers |

Medical Applications

The compound is also explored for its potential in biomedical applications:

- Drug Delivery Systems : Its polymer forms can be engineered for controlled drug release.

- Tissue Engineering : Biocompatible polymers derived from this compound are being investigated for scaffolding materials.

Environmental Applications

Research indicates that polymers derived from this compound may be used in:

- Water Treatment : As flocculants and coagulants to remove contaminants from water sources.

- Biodegradable Plastics : Developing eco-friendly materials that decompose more readily than traditional plastics.

Case Study 1: Superabsorbent Polymers (SAPs)

A significant application of 2-propenoic acid esters is in the manufacture of superabsorbent polymers used in personal care products like diapers. These polymers can absorb over 100 times their weight in liquid, showcasing their effectiveness in moisture management.

Case Study 2: Coatings Industry

In a study conducted by Industrial Chemicals, it was reported that coatings made from polyacrylates exhibit enhanced durability and resistance to environmental factors compared to traditional coatings. This has led to increased adoption in automotive and construction industries.

作用機序

The mechanism of action of 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis, releasing active intermediates that interact with biological molecules. The imidazolidine ring may also play a role in stabilizing the compound and enhancing its reactivity .

類似化合物との比較

Similar Compounds

2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester: This compound has a similar ester structure but lacks the imidazolidine ring.

2-Propenoic acid, 3-phenyl-, 1-ethenyl-1,5-dimethyl-4-hexenyl ester: This compound features a phenyl group and a more complex aliphatic chain.

Uniqueness

The uniqueness of 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester lies in its imidazolidine ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications .

生物活性

The compound 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester , commonly referred to as a methacrylate derivative, is a synthetic organic compound with various industrial applications. Its biological activity is of significant interest due to its potential impacts on human health and the environment. This article explores the biological activity of this compound, including its toxicological profile, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O₄

- CAS Number : [insert CAS number here]

This compound is characterized by its ester functional groups and imidazolidine structure, which contribute to its reactivity and biological interactions.

Toxicological Profile

The biological activity of this compound has been evaluated through various toxicological studies. Key findings include:

- Acute Toxicity : Studies indicate that the compound exhibits low acute oral toxicity. The median lethal dose (LD50) in Sprague Dawley rats was reported to be greater than 2000 mg/kg body weight . Observations included mild clinical effects but no significant mortality.

- Dermal Toxicity : The compound has been shown to cause skin irritation in animal models. In a study involving rabbits, the mean erythema and edema scores were notably high after dermal exposure . The LD50 for dermal exposure was similarly reported to be greater than 2000 mg/kg.

- Sensitization Potential : The compound has been assessed for skin sensitization potential using the local lymph node assay (LLNA). Results indicated significant cell proliferation in lymph nodes at various concentrations, suggesting that it may act as a skin sensitizer under certain conditions .

Metabolic Pathways

The metabolism of 2-Propenoic acid derivatives typically involves hydrolysis by carboxylesterases leading to the formation of methacrylic acid. This metabolic pathway is crucial for understanding the systemic toxicity associated with the compound. Studies have shown rapid absorption and metabolism in vivo and in vitro, with a half-life of approximately 23.8 minutes for the hydrolysis product .

Case Studies

- Occupational Exposure : A case study involving workers in industries utilizing methacrylate compounds highlighted respiratory issues linked to inhalation exposure. Symptoms included airway irritation and increased incidence of asthma-like symptoms among workers exposed to vapors over prolonged periods .

- Environmental Impact : Research has indicated that methacrylate esters can leach into water systems from industrial waste, posing risks to aquatic life. Studies demonstrated developmental toxicity in fish embryos exposed to sub-lethal concentrations of these compounds .

Summary of Toxicological Findings

Case Study Overview

特性

IUPAC Name |

2-[4,4-dimethyl-2,5-dioxo-3-(2-prop-2-enoyloxyethyl)imidazolidin-1-yl]ethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-5-11(18)22-9-7-16-13(20)15(3,4)17(14(16)21)8-10-23-12(19)6-2/h5-6H,1-2,7-10H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAFTHWUSJSSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CCOC(=O)C=C)CCOC(=O)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960329 | |

| Record name | (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39724-19-1 | |

| Record name | 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039724191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。